2-methylpropyl 6-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
2-METHYLPROPYL 6-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLPROPYL 6-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE typically involves multiple steps, including the formation of the pyrimido[2,1-b][1,3]thiazine core and subsequent functionalization. Common synthetic routes may involve:
Cyclization reactions: to form the pyrimido[2,1-b][1,3]thiazine core.
Alkylation and acylation reactions: to introduce the 2-methylpropyl and 8-methyl groups.
Etherification reactions: to attach the 3-methoxy-4-(prop-2-en-1-yloxy)phenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-METHYLPROPYL 6-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring and the thiazine core.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-METHYLPROPYL 6-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHYLPROPYL 6-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound may act by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to produce a biological response.
Altering cellular processes: Affecting cell signaling, proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-: Shares structural similarities with the methoxy and propenyl groups.
Myristicin: Contains a similar methoxy-allyl structure.
Uniqueness
2-METHYLPROPYL 6-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is unique due to its combination of a pyrimido[2,1-b][1,3]thiazine core with diverse functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H28N2O5S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-methylpropyl 6-(3-methoxy-4-prop-2-enoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C23H28N2O5S/c1-6-10-29-17-8-7-16(12-18(17)28-5)21-20(22(27)30-13-14(2)3)15(4)24-23-25(21)19(26)9-11-31-23/h6-8,12,14,21H,1,9-11,13H2,2-5H3 |
InChI Key |
GTZKFXOHSUOXPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C=C3)OCC=C)OC)C(=O)OCC(C)C |
Origin of Product |
United States |
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